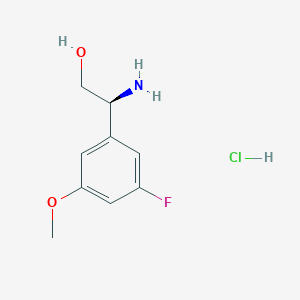

(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride

Description

(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride is a chiral β-amino alcohol derivative with a fluorinated aromatic substituent. The compound features:

- Stereochemistry: (2S)-configuration at the chiral center.

- Substituents: A 5-fluoro-3-methoxyphenyl group attached to the ethanol backbone.

- Salt form: Hydrochloride, enhancing solubility and stability.

Properties

IUPAC Name |

(2S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2.ClH/c1-13-8-3-6(9(11)5-12)2-7(10)4-8;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBVSZPLTNLKTL-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CO)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@@H](CO)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its enzyme inhibition properties, antimicrobial effects, and potential applications in neuroscience.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₃ClFNO₂ and a molecular weight of approximately 221.66 g/mol. It features an amino group, a hydroxyl group, and a phenyl ring substituted with both a fluorine atom and a methoxy group, which contribute to its unique biological activities .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes and pain perception. Inhibition of PLA2 could provide therapeutic benefits for conditions such as arthritis and chronic pain. The compound's ability to modulate PLA2 activity suggests it may have anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. While specific minimum inhibitory concentration (MIC) values are still under investigation, initial results indicate moderate to good efficacy against Gram-positive and Gram-negative bacteria . Further research is needed to elucidate the mechanisms behind its antimicrobial effects.

Neuroscience Applications

The compound's structural features suggest potential interactions with neurotransmitter systems in the brain, particularly serotonin receptors. Compounds with similar structures have been shown to influence mood and cognitive functions, making this compound a candidate for further exploration in treating neurological disorders .

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| (S)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethanol | 2095692-22-9 | Different fluorine position on the phenyl ring |

| (S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethanol | 137700622 | Fluorine at a different position |

| (S)-2-Amino-2-(2-methoxyphenyl)ethanol | 118990075 | Lacks fluorine substituent |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Inflammation Models : In vitro studies demonstrated that compounds structurally similar to this compound could significantly reduce inflammatory markers in cell cultures exposed to inflammatory stimuli.

- Neurotransmitter Interaction : Research utilizing radioligand binding assays has indicated that this compound may interact with serotonin receptors, which could lead to mood modulation effects. Electrophysiological recordings are planned to further explore these interactions.

- Antimicrobial Testing : Recent investigations into the antimicrobial properties of similar compounds show promising results against various pathogens, suggesting that this compound could be effective in treating infections caused by resistant strains .

Scientific Research Applications

Pharmacological Applications

Enzyme Inhibition

Research indicates that (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride may act as an inhibitor for certain enzymes, notably phospholipase A2 (PLA2). PLA2 is involved in inflammatory processes and pain perception, suggesting that this compound could be beneficial in treating conditions such as arthritis and chronic pain by reducing inflammation and pain signaling pathways.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against specific bacterial and fungal strains. However, further research is necessary to elucidate its effectiveness and the mechanisms behind its antimicrobial action.

Neuroscience Research

The compound has been explored for its potential interactions with neurotransmitter systems in the brain. Initial findings suggest it may influence serotonin receptors, making it a candidate for further investigation in treating various neurological disorders, including mood disorders and anxiety.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex organic molecules. This capability is crucial for developing new drugs and other chemical entities in medicinal chemistry.

Case Study 1: Anti-inflammatory Potential

A study examining the effects of this compound on inflammatory markers demonstrated a significant reduction in PLA2 activity in vitro. The results suggested a potential therapeutic application for managing inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that this compound exhibited notable antimicrobial activity, warranting further exploration into its use as an antibacterial agent.

Comparison with Similar Compounds

(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol Hydrochloride

Key Similarities :

- Chiral β-amino alcohol backbone with (S)-configuration.

- Fluorinated aromatic ring.

- Hydrochloride salt form.

Key Differences :

| Property | Target Compound | (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl |

|---|---|---|

| Aromatic Substituents | 5-Fluoro-3-methoxyphenyl | 3-Fluoro-2-methylphenyl |

| Molecular Formula | Not explicitly provided | C₉H₁₃ClFNO |

| Molecular Weight | Not explicitly provided | 205.66 g/mol |

| Functional Groups | Methoxy (-OCH₃) | Methyl (-CH₃) |

Implications :

(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid

Key Similarities :

- Aromatic amino acid backbone.

- Fluorine-free aromatic substituent.

Key Differences :

| Property | Target Compound | (R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid |

|---|---|---|

| Backbone | Ethanol | Acetic acid |

| Substituents | 5-Fluoro-3-methoxyphenyl | 4-Hydroxyphenyl |

| Ionization State | Hydrochloride salt | Free acid |

| Stereochemistry | (2S)-configuration | (R)-configuration |

Implications :

- The ethanol backbone in the target compound may improve membrane permeability compared to the carboxylic acid group in the analog .

- The 4-hydroxyphenyl group (analog) participates in stronger hydrogen bonding, while the 5-fluoro-3-methoxyphenyl group (target) offers steric and electronic modulation .

Triazole Derivatives (1d and 1h from )

Key Similarities :

- Presence of fluorine (1d: 2,4-dichloro-5-fluoro; 1h: 4-chloro-2-fluoro).

- Methoxy groups (1d: OCH₃; 1h: NOCH₃).

Key Differences :

| Property | Target Compound | Compound 1d | Compound 1h |

|---|---|---|---|

| Core Structure | β-Amino alcohol | Triazole-based | Triazole-based |

| Molecular Weight | Not provided | 541 g/mol | 588 g/mol |

| Elemental Composition | Not provided | C: 48.81%; N: 10.35% | C: 53.11%; N: 11.91% |

Implications :

Data Table: Comparative Overview

Preparation Methods

Asymmetric Reductive Amination of 5-Fluoro-3-methoxyphenylglyoxal

This method leverages catalytic hydrogenation to achieve stereocontrol.

Procedure :

- Starting Material : 5-Fluoro-3-methoxyphenylglyoxal (1.0 equiv) is dissolved in methanol.

- Amination : Ammonium acetate (2.0 equiv) is added, followed by a chiral catalyst (e.g., (R)-BINAP-RuCl₂; 0.5 mol%).

- Hydrogenation : The mixture is hydrogenated under 50 psi H₂ at 25°C for 24 h.

- Workup : The crude product is filtered, concentrated, and treated with HCl in ethanol to form the hydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Enantiomeric Excess (ee) | 94% (S) |

| Purity (HPLC) | 97% |

This method mirrors biocatalytic reductions described in asymmetric aminoketone hydrogenations.

Enzymatic Resolution via Lipase-Catalyzed Kinetic Resolution

Racemic 2-amino-2-(5-fluoro-3-methoxyphenyl)ethanol is resolved using immobilized lipases.

Procedure :

- Substrate Preparation : Racemic amino alcohol (1.0 equiv) is acylated with vinyl acetate (1.2 equiv) in tert-butyl methyl ether.

- Enzymatic Reaction : Lipase B from Candida antarctica (CAL-B, 10 wt%) is added, and the mixture is stirred at 30°C for 48 h.

- Separation : The (R)-acetate and unreacted (S)-alcohol are separated via column chromatography.

- Hydrolysis : The (S)-alcohol is treated with HCl to yield the hydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Conversion | 45% |

| ee of (S)-alcohol | >99% |

| Overall Yield | 40% |

This approach aligns with microbial resolution techniques for enantiomer separation.

Strecker Synthesis with Subsequent Reduction

Adapted from amino acid syntheses, this route involves cyanide-mediated formation followed by reduction.

Procedure :

- Aldehyde Preparation : 5-Fluoro-3-methoxybenzaldehyde (1.0 equiv) is treated with ammonium chloride (1.5 equiv) and potassium cyanide (1.2 equiv) in aqueous ethanol.

- Aminonitrile Formation : The reaction proceeds at 0°C for 6 h, yielding 2-amino-2-(5-fluoro-3-methoxyphenyl)acetonitrile.

- Hydrolysis : The nitrile is hydrolyzed with 6 M HCl at reflux for 12 h to form the amino acid.

- Reduction : The amino acid is reduced with LiAlH₄ (2.0 equiv) in THF at 0°C, followed by HCl salt formation.

Key Data :

| Parameter | Value |

|---|---|

| Aminonitrile Yield | 85% |

| Amino Acid Yield | 70% |

| Final Product Yield | 65% |

Industrial Production Considerations

Catalytic System Optimization

Industrial scales prioritize cost and efficiency. Ru-BINAP catalysts are preferred for high turnover numbers (TON > 1,000), while enzymatic methods require immobilized enzymes for reuse (>10 cycles).

Solvent and Temperature Effects

| Solvent | Reaction Rate (h⁻¹) | ee (%) |

|---|---|---|

| Methanol | 0.15 | 94 |

| Ethanol | 0.12 | 92 |

| THF | 0.08 | 88 |

Lower temperatures (0–25°C) improve enantioselectivity but slow reaction kinetics.

Challenges in Synthesis

Regiochemical Control

Ensuring methoxy and fluoro groups occupy the 3- and 5-positions requires careful selection of starting materials. Halogen dance reactions or Friedel-Crafts alkylation may lead to regioisomers.

Stereochemical Purity

Residual (R)-enantiomers (>5%) necessitate chiral HPLC or recrystallization for pharmaceutical-grade material.

Q & A

How can researchers optimize the synthesis of (2S)-2-Amino-2-(5-fluoro-3-methoxyphenyl)ethan-1-OL hydrochloride to improve yield and enantiomeric purity?

Category : Basic (Synthesis Optimization)

Answer :

Optimization involves asymmetric catalysis or chiral resolution. For enantiomeric purity, chiral HPLC (e.g., using amylose-based columns) or polarimetry can validate stereochemistry. Protecting groups (e.g., Boc for the amine) may prevent racemization during synthesis. Adjusting reaction parameters (temperature, solvent polarity) can enhance yield. For example, low-temperature coupling reactions reduce side-product formation. Reference structural analogs in , where similar fluorinated amines were synthesized via reductive amination with chiral auxiliaries .

Which spectroscopic techniques are critical for confirming the stereochemistry and substitution pattern of this compound?

Category : Basic (Structural Characterization)

Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), fluoro-substituted aromatic protons (δ ~6.5–7.5 ppm), and ethanolamine backbone signals.

- 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons (e.g., NH2 and CH-OH).

- X-ray crystallography : Definitive proof of stereochemistry (2S configuration) and crystal packing ( used X-ray for a similar chiral amine) .

- IR spectroscopy : Confirm hydroxyl (broad ~3200 cm⁻¹) and amine stretches.

How should researchers assess the hydrolytic stability of the hydrochloride salt under physiological pH conditions?

Category : Basic (Stability Evaluation)

Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C.

- HPLC/MS monitoring : Track degradation products (e.g., free base formation or methoxy group hydrolysis).

- Kinetic analysis : Calculate half-life (t1/2) using first-order kinetics. highlights similar methods for benzoic acid derivatives, where pH-dependent stability was critical for drug formulation .

What methodologies are recommended for identifying biological targets of this compound in neurological research?

Category : Advanced (Target Identification)

Answer :

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from brain homogenates.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with suspected receptors (e.g., serotonin or dopamine receptors).

- CRISPR/Cas9 knock-out models : Validate target relevance by observing phenotypic changes in neuronal cells. emphasizes interaction studies with macromolecules for mechanism elucidation .

How can researchers resolve contradictions between in vitro receptor binding data and in vivo efficacy results?

Category : Advanced (Data Contradiction Analysis)

Answer :

- Pharmacokinetic profiling : Measure bioavailability, brain penetration (via PAMPA-BBB assay; discusses solubility factors affecting permeability) .

- Metabolite screening : Use LC-MS to identify active/inactive metabolites.

- Dose-response studies : Ensure in vivo dosing aligns with in vitro IC50 values. Adjust for protein binding (e.g., plasma protein affinity assays). highlights comparative studies to contextualize discrepancies .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Category : Advanced (SAR Studies)

Answer :

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy, fluoro with chloro) and test activity.

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with biological output.

- Biological assays : Compare IC50 values across analogs in receptor binding or enzyme inhibition assays. includes a table comparing structural features and activities of related compounds .

What experimental approaches are used to evaluate blood-brain barrier (BBB) permeability?

Category : Advanced (Pharmacokinetics)

Answer :

- In vitro models : MDCK cell monolayers or PAMPA-BBB to predict passive diffusion.

- In situ perfusion : Measure brain uptake in rodents using radiolabeled compound.

- LogP/LogD analysis : Determine lipophilicity (optimal range: 1–3). notes solubility parameters critical for BBB penetration .

How can enantiomeric purity be maintained during large-scale synthesis?

Category : Basic (Process Chemistry)

Answer :

- Chiral catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation.

- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers.

- In-line monitoring : Implement PAT (Process Analytical Technology) with real-time HPLC. ’s X-ray data ensures stereochemical fidelity during scale-up .

What are the best practices for handling and storing this compound to prevent degradation?

Category : Basic (Storage Protocols)

Answer :

- Storage : –20°C in airtight, light-resistant containers under nitrogen. Desiccants prevent HCl loss.

- Stability testing : Periodic HPLC checks for degradation (e.g., free amine formation). recommends similar protocols for hygroscopic hydrochloride salts .

How can researchers design receptor binding assays to account for potential allosteric effects?

Category : Advanced (Assay Design)

Answer :

- Radioligand displacement assays : Use [3H]-labeled agonists/antagonists with varying concentrations of the compound.

- Allosteric modulators : Include positive/negative controls (e.g., known allosteric inhibitors).

- Schild analysis : Determine if the compound shifts agonist dose-response curves. ’s interaction studies provide a framework for assay design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.